4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine
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Overview
Description
4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A compound with a similar trifluoromethyl group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Another compound with multiple fluorine atoms.
Uniqueness
4,4-Difluoro-1-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-4-carbonyl)piperidine is unique due to its specific combination of fluorine atoms and piperidine ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23F5N2O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H23F5N2O2/c20-18(21)7-11-26(12-8-18)17(27)15-5-9-25(10-6-15)13-14-1-3-16(4-2-14)28-19(22,23)24/h1-4,15H,5-13H2 |
InChI Key |
DSWMURPBAVAGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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